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Compound Name: Tofacitinib

Cat. No.: B1680491 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the efficacy of

tofacitinib, a Janus kinase (JAK) inhibitor, in preclinical xenograft models of cancer.

Tofacitinib's mechanism of action involves the disruption of the JAK-STAT signaling pathway, a

critical mediator of cell proliferation and survival that is often dysregulated in various

malignancies.[1] These protocols are designed to offer a standardized framework for evaluating

the anti-tumor activity of tofacitinib in vivo.

Data Presentation: Tofacitinib Efficacy in Xenograft
Models
The following tables summarize the quantitative data on the efficacy of tofacitinib in various

cancer xenograft models.
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Cancer
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Xenograft
Model
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b Dosage
&
Administr
ation

Treatmen
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Efficacy
Outcome(
s)

Referenc
e(s)

Hematologi

cal

Malignanci

es

EBV-

associated

T and NK

cell

lymphoma

SNT15

Subcutane

ous NOG

mice

30

mg/kg/day

via mini-

osmotic

pump

28 days

Significant

inhibition of

established

tumor

growth.[2]

[2]

Peripheral

T‑cell

lymphoma

(expressin

g ITK‑SYK

fusion)

ITK-SYK+

CEM

Subcutane
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mg/kg/day

via oral

gavage

28 days

Significant
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n of tumor

growth,
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from day

13.[3]

[3]

Multiple

Myeloma

MM.1S
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labeled)
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ed NSG

mice

21.5

mg/kg/day

via

subcutane

ous pump

4 weeks
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y increased

murine

survival

and

decreased

tumor

burden.[4]

[4]

Solid

Tumors

Triple-

Negative

MDA-MB-

468

Subcutane
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5 mg/kg,

twice daily

(in

Not

specified

Alone,

tofacitinib

had no

[5]
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n therapy)
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activity, but
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antibody-

based

therapeutic

s.[5]

Pancreatic

Cancer
KLM-1

Subcutane

ous

athymic

nude mice

5 mg/kg,

twice daily

(in

combinatio

n therapy)

Not

specified

Alone,

tofacitinib

had no

antitumor

activity, but

enhanced

the effects

of

antibody-

based

therapeutic

s.[5]

[5]

Mechanism of Action: The JAK-STAT Signaling
Pathway
Tofacitinib functions by inhibiting the Janus kinase family of enzymes, particularly JAK1 and

JAK3.[1] This action blocks the phosphorylation and subsequent activation of Signal

Transducers and Activators of Transcription (STATs). In numerous cancers, the JAK-STAT

pathway is constitutively active, which leads to uncontrolled cell growth and survival. By

interrupting this pathway, tofacitinib can induce cell cycle arrest and apoptosis in cancer cells.

[1]
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Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
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Experimental Workflow for In Vivo Xenograft
Studies
A typical workflow for assessing the efficacy of tofacitinib in a xenograft model involves

several key stages, from cell culture to data analysis.

1. Cancer Cell
Culture & Expansion

2. Subcutaneous
Xenograft Establishment

3. Tumor Growth
Monitoring

4. Tofacitinib
Administration

5. Endpoint Data
Collection

6. Data Analysis &
Interpretation

Click to download full resolution via product page

Caption: Experimental workflow for an in vivo xenograft study.

Detailed Experimental Protocols
The following are detailed protocols for key experiments involved in assessing the efficacy of

tofacitinib in xenograft models.

Protocol 1: Subcutaneous Xenograft Tumor
Establishment
This protocol outlines the procedure for establishing subcutaneous tumors in immunodeficient

mice using cancer cell lines.

Materials:

Cancer cell line of interest

Complete cell culture media

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Trypsin-EDTA

Matrigel® Basement Membrane Matrix (growth factor reduced, optional but recommended)

Immunodeficient mice (e.g., Nude, SCID, or NSG), 6-8 weeks old
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Sterile syringes (1 mL) and needles (23-25 gauge)

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

Electric clippers or depilatory cream

Disinfectant (e.g., 70% ethanol)

Hemocytometer or automated cell counter

Centrifuge

Procedure:

Cell Preparation: a. Culture cancer cells in their recommended complete medium until they

reach 80-90% confluency.[2] Ensure cells are in the logarithmic growth phase.[2] b. Harvest

the cells by trypsinization, neutralize the trypsin, and transfer the cell suspension to a sterile

conical tube. c. Centrifuge the cells at 300-400 x g for 5 minutes. d. Discard the supernatant

and resuspend the cell pellet in ice-cold, serum-free media or PBS. e. Perform a cell count

and viability assessment (e.g., using trypan blue exclusion). Cell viability should be >95%. f.

Centrifuge the cells again and resuspend the pellet in the appropriate volume of ice-cold

PBS or HBSS to achieve the desired cell concentration (typically 1x10^6 to 1x10^7 cells per

100-200 µL).

Matrigel Mixture (Optional but Recommended): a. Thaw Matrigel on ice overnight at 4°C.

Keep all reagents and equipment that will come into contact with Matrigel on ice. b. On the

day of injection, mix the cell suspension with an equal volume of Matrigel (1:1 ratio) on ice.[2]

[6] Mix gently to avoid introducing air bubbles. The final injection volume is typically 100-200

µL.[2]

Animal Preparation and Injection: a. Anesthetize the mouse using an approved anesthetic

protocol. b. Shave the fur from the injection site (typically the right flank) and disinfect the

skin with 70% ethanol.[7] c. Gently lift the skin at the injection site to create a tent. d. Insert

the needle subcutaneously, parallel to the body, and slowly inject the 100-200 µL of the

cell/Matrigel suspension.[2][7] e. Slowly withdraw the needle to prevent leakage of the cell

suspension.[7]
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Post-Injection Monitoring: a. Monitor the mice for recovery from anesthesia and for any signs

of distress. b. Check the injection site for tumor development, which can take several days to

weeks depending on the cell line.

Protocol 2: In Vivo Administration of Tofacitinib
Tofacitinib can be administered via several routes, with oral gavage and subcutaneous

osmotic pumps being common methods.

A. Oral Gavage

Materials:

Tofacitinib solution/suspension in an appropriate vehicle (e.g., PBS, sterile water)

Animal balance

Gavage needles (flexible or rigid with a ball tip, appropriate size for mice)

Syringes

Procedure:

Preparation: a. Weigh each mouse to determine the correct dosing volume based on its body

weight and the desired mg/kg dose. The maximum volume for oral gavage in mice is typically

10 mL/kg. b. Prepare the tofacitinib solution or suspension at the desired concentration.

Administration: a. Gently restrain the mouse, ensuring the head and body are in a straight

line to facilitate passage of the gavage needle. b. Insert the gavage needle into the side of

the mouth, advance it over the tongue, and allow the mouse to swallow the tip. c. Gently

guide the needle down the esophagus into the stomach. Do not force the needle. d. Slowly

administer the tofacitinib solution. e. Withdraw the needle gently and return the mouse to its

cage. f. Monitor the mouse for any signs of distress.

B. Subcutaneous Mini-Osmotic Pump

Materials:
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Mini-osmotic pumps (e.g., ALZET®) of the appropriate size and delivery rate

Tofacitinib solution

Surgical instruments (scalpel, forceps)

Wound clips or sutures

Anesthetic

Disinfectant

Procedure:

Pump Preparation: a. Following the manufacturer's instructions, fill the mini-osmotic pumps

with the tofacitinib solution under sterile conditions. b. Prime the pumps in sterile saline at

37°C for the recommended duration to ensure immediate delivery upon implantation.

Surgical Implantation: a. Anesthetize the mouse. b. Shave and disinfect the skin on the back,

slightly posterior to the scapulae. c. Make a small incision in the skin. d. Using forceps,

create a subcutaneous pocket large enough to accommodate the pump. e. Insert the filled

and primed pump into the pocket, with the delivery portal facing away from the incision. f.

Close the incision with wound clips or sutures.

Post-Surgical Care: a. Monitor the mouse for recovery from anesthesia and for any signs of

post-operative complications. b. Administer analgesics as per your institution's animal care

guidelines.

Protocol 3: Tumor Growth Monitoring
Regular monitoring of tumor growth is essential to assess the efficacy of the treatment.

Materials:

Digital calipers

Animal balance
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Recording sheet or software

Procedure:

Measurement Frequency: a. Begin tumor measurements when tumors become palpable. b.

Measure tumors 2-3 times per week.

Measurement Technique: a. If necessary, briefly restrain the mouse. Anesthesia is generally

not required for caliper measurements. b. Use digital calipers to measure the length (longest

dimension) and width (dimension perpendicular to the length) of the tumor in millimeters.[4]

c. Be consistent in your measurement technique to minimize variability.

Tumor Volume Calculation: a. Calculate the tumor volume using the modified ellipsoid

formula: Tumor Volume (mm³) = (Length x Width²) / 2.[4]

Data Recording: a. Record the tumor volume, body weight, and general health observations

for each mouse at each time point. b. Plot the mean tumor volume ± SEM for each treatment

group over time to visualize the treatment effect.

Ethical Considerations: a. Euthanize mice when tumors reach a predetermined endpoint

(e.g., maximum size, ulceration, or when body weight loss exceeds 20%) in accordance with

institutional animal welfare guidelines.

Protocol 4: Immunohistochemistry (IHC) of Xenograft
Tumors
IHC is used to analyze the expression and localization of specific proteins within the tumor

tissue.

Materials:

Excised tumor tissue

10% neutral buffered formalin

Paraffin processing and embedding reagents and equipment
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Microtome

Microscope slides

Deparaffinization and rehydration solutions (xylene, graded ethanols)

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

Hydrogen peroxide (3%)

Blocking buffer (e.g., 5% normal serum in PBS-T)

Primary antibody against the protein of interest

HRP-conjugated secondary antibody

DAB substrate kit

Hematoxylin counterstain

Mounting medium

Procedure:

Tissue Fixation and Processing: a. Immediately after excision, fix the tumor tissue in 10%

neutral buffered formalin for 24-48 hours. b. Dehydrate the tissue through a series of graded

ethanols, clear with xylene, and embed in paraffin. c. Cut 4-5 µm thick sections using a

microtome and mount them on charged microscope slides.

Deparaffinization and Rehydration: a. Deparaffinize the slides in xylene and rehydrate

through a graded series of ethanol to water.[8]

Antigen Retrieval: a. Perform heat-induced epitope retrieval by incubating the slides in

antigen retrieval buffer at a sub-boiling temperature (e.g., 95-100°C) for 10-20 minutes.[8]

Cool to room temperature.

Staining: a. Quench endogenous peroxidase activity by incubating with 3% hydrogen

peroxide. b. Block non-specific binding with a blocking buffer for 30-60 minutes. c. Incubate
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with the primary antibody at the optimal dilution overnight at 4°C. d. Wash and incubate with

the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Develop the

signal with a DAB substrate, monitoring for color development. f. Counterstain with

hematoxylin.

Dehydration, Clearing, and Mounting: a. Dehydrate the slides through graded ethanols, clear

in xylene, and mount with a permanent mounting medium.

Analysis: a. Examine the slides under a microscope to assess the intensity and localization

of the protein staining. b. Quantify the staining using appropriate scoring methods or image

analysis software.

Protocol 5: Western Blotting of Xenograft Tumor Lysates
Western blotting is used to quantify the levels of specific proteins in tumor tissue lysates.

Materials:

Frozen tumor tissue

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Tissue homogenizer or sonicator

BCA protein assay kit

SDS-PAGE gels

Electrophoresis and transfer apparatus

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody

HRP-conjugated secondary antibody

Chemiluminescent substrate
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Imaging system

Procedure:

Protein Extraction: a. Homogenize a small piece of frozen tumor tissue in ice-cold lysis

buffer. b. Sonicate the lysate briefly to shear DNA and increase protein yield.[9] c. Centrifuge

at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. d. Collect the supernatant

containing the protein lysate.

Protein Quantification: a. Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling

in Laemmli buffer. b. Separate the proteins by size using SDS-PAGE. c. Transfer the

separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.

b. Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at

4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

Detection: a. Incubate the membrane with a chemiluminescent substrate. b. Capture the

signal using an imaging system. c. Analyze the band intensities using densitometry software,

normalizing to a loading control (e.g., β-actin or GAPDH).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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